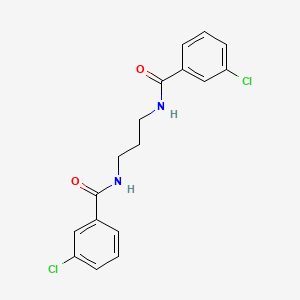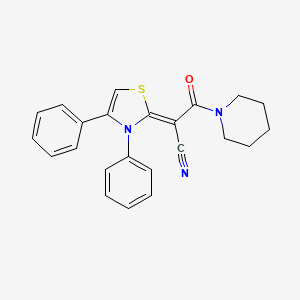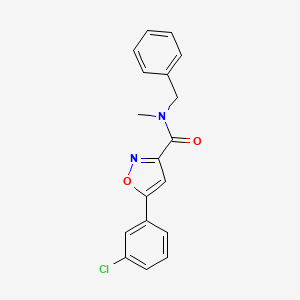
N,N'-1,3-propanediylbis(3-chlorobenzamide)
Descripción general
Descripción
N,N'-1,3-propanediylbis(3-chlorobenzamide), also known as PCMB, is a chemical compound that has been widely used in scientific research for several decades. PCMB is a potent inhibitor of thiol enzymes and is commonly used to study the mechanisms of action of these enzymes.
Mecanismo De Acción
N,N'-1,3-propanediylbis(3-chlorobenzamide) inhibits thiol enzymes by reacting with the thiol group in the active site of the enzyme. This reaction results in the formation of a covalent bond between N,N'-1,3-propanediylbis(3-chlorobenzamide) and the enzyme, which leads to the inhibition of the enzyme's activity. The inhibition of thiol enzymes by N,N'-1,3-propanediylbis(3-chlorobenzamide) has been extensively studied, and it has been shown to be a reversible and specific inhibitor of thiol enzymes.
Biochemical and Physiological Effects:
N,N'-1,3-propanediylbis(3-chlorobenzamide) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-1,3-propanediylbis(3-chlorobenzamide) inhibits the activity of several thiol enzymes, including glutathione S-transferase, thioredoxin reductase, and protein disulfide isomerase. In vivo studies have shown that N,N'-1,3-propanediylbis(3-chlorobenzamide) can modulate the activity of thiol enzymes in various tissues and organs, such as the liver, kidney, and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-1,3-propanediylbis(3-chlorobenzamide) has several advantages and limitations for lab experiments. One of the advantages of N,N'-1,3-propanediylbis(3-chlorobenzamide) is its specificity for thiol enzymes, which allows researchers to study the mechanisms of action of these enzymes in a more targeted manner. Another advantage of N,N'-1,3-propanediylbis(3-chlorobenzamide) is its reversible inhibition, which allows researchers to study the kinetics of enzyme inhibition. However, one of the limitations of N,N'-1,3-propanediylbis(3-chlorobenzamide) is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the study of N,N'-1,3-propanediylbis(3-chlorobenzamide). One direction is to further investigate the mechanisms of action of thiol enzymes and the role of N,N'-1,3-propanediylbis(3-chlorobenzamide) in modulating their activity. Another direction is to explore the potential therapeutic applications of N,N'-1,3-propanediylbis(3-chlorobenzamide) in the treatment of diseases that are associated with thiol enzyme dysregulation, such as cancer and neurodegenerative diseases. Additionally, the development of new N,N'-1,3-propanediylbis(3-chlorobenzamide) analogs with improved specificity and potency for thiol enzymes could lead to new insights into the role of thiol enzymes in biological processes.
Conclusion:
In conclusion, N,N'-1,3-propanediylbis(3-chlorobenzamide) is a potent inhibitor of thiol enzymes that has been widely used in scientific research for several decades. N,N'-1,3-propanediylbis(3-chlorobenzamide) inhibits thiol enzymes by reacting with the thiol group in the active site of the enzyme, which results in the formation of a covalent bond between N,N'-1,3-propanediylbis(3-chlorobenzamide) and the enzyme. N,N'-1,3-propanediylbis(3-chlorobenzamide) has several advantages and limitations for lab experiments, and there are several future directions for the study of N,N'-1,3-propanediylbis(3-chlorobenzamide).
Aplicaciones Científicas De Investigación
N,N'-1,3-propanediylbis(3-chlorobenzamide) is widely used in scientific research to study the mechanisms of action of thiol enzymes. Thiol enzymes are a class of enzymes that contain a reactive thiol group (–SH) in their active site. These enzymes play important roles in various biological processes, such as metabolism, detoxification, and signal transduction. N,N'-1,3-propanediylbis(3-chlorobenzamide) inhibits the activity of thiol enzymes by reacting with the thiol group, which results in the formation of a covalent bond between N,N'-1,3-propanediylbis(3-chlorobenzamide) and the enzyme.
Propiedades
IUPAC Name |
3-chloro-N-[3-[(3-chlorobenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-6-1-4-12(10-14)16(22)20-8-3-9-21-17(23)13-5-2-7-15(19)11-13/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKXLKPKZWIHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-propane-1,3-diylbis(3-chlorobenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4757016.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B4757024.png)
![N-allyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4757029.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4757032.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4757045.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)
![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)

![7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4757101.png)
![ethyl 3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4757108.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4757114.png)